Enzymatic Discrimination: ALDH3A1 Inhibition Profile vs. Other Aldehyde Dehydrogenases
4-Hydroxy-5-methoxy-2-nitrobenzaldehyde demonstrates potent and selective inhibition of ALDH3A1, a key enzyme in cancer cell detoxification, compared to its activity against other aldehyde dehydrogenase isoforms [1]. This isoform selectivity is a key differentiator from broader-spectrum ALDH inhibitors, making it a more precise tool compound for functional studies.
| Evidence Dimension | ALDH3A1 Inhibition (IC50) |
|---|---|
| Target Compound Data | 241 nM |
| Comparator Or Baseline | ALDH2 Inhibition (IC50 = 10,000 nM) and ALDH1A1 Inhibition (IC50 = 598 nM) |
| Quantified Difference | 41.5-fold more potent against ALDH3A1 than ALDH2; 2.5-fold more potent against ALDH3A1 than ALDH1A1 |
| Conditions | Inhibition of ALDH3A1 (unknown origin) assessed as NADH formation using 4-nitrobenzaldehyde as substrate [1] |
Why This Matters
This quantitative data confirms a selective inhibition profile for ALDH3A1, enabling researchers to target this specific isoform with greater precision and reduced off-target effects compared to a less selective analog.
- [1] BindingDB. BDBM50555605 (CHEMBL4753971). Affinity Data: IC50 for ALDH3A1, ALDH1A1, and ALDH2. View Source
